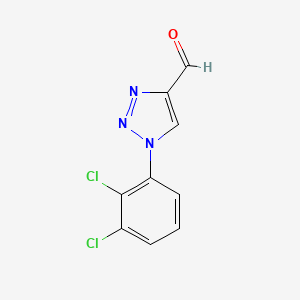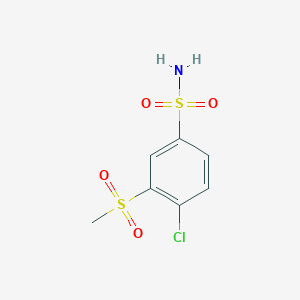
2-(1-Méthyl-1H-indazol-3-yl)éthanamine
Vue d'ensemble
Description
“2-(1-Methyl-1H-indazol-3-yl)ethanamine” is a chemical compound with the CAS Number: 181144-25-2 . It has a molecular weight of 175.23 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(1-methyl-1H-indazol-3-yl)ethanamine” and its InChI code is "1S/C10H13N3/c1-13-10-5-3-2-4-8(10)9(12-13)6-7-11/h2-5H,6-7,11H2,1H3" .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 175.23 . The storage temperature is 4 degrees Celsius .Mécanisme D'action
Target of Action
It is known that indazole derivatives, which include 2-(1-methyl-1h-indazol-3-yl)ethanamine, have a broad range of biological activities .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to have a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-Methyl-1H-indazol-3-yl)ethanamine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins and enzymes, making it a useful tool compound for drug discovery and development. However, one of the limitations of using MIPEP in lab experiments is its potential toxicity. Studies have shown that this compound may have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-Methyl-1H-indazol-3-yl)ethanamine. One potential area of investigation is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another future direction is the elucidation of the precise mechanism of action of MIPEP, which may lead to the discovery of new drug targets. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, which may pave the way for its use in clinical trials.
Applications De Recherche Scientifique
Synthèse de dérivés d'indazole
Les dérivés contenant de l'indazole représentent l'un des hétérocycles les plus importants dans les molécules médicamenteuses. Des dérivés d'indazole diversement substitués portent une variété de groupes fonctionnels et présentent des activités biologiques polyvalentes . Ils ont suscité un intérêt considérable dans le domaine de la chimie médicinale .
Applications anti-inflammatoires
Les dérivés d'indazole se sont avérés posséder des propriétés anti-inflammatoires. Par exemple, le 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole a montré une activité anti-inflammatoire élevée avec un potentiel ulcérogène minimal .
Applications antimicrobiennes
Les dérivés d'indazole ont également montré des propriétés antimicrobiennes. En particulier, le N-(2-(1H-indazol-1-yl)phényl)-2-(trifluorométhyl)-benzamide a présenté la plus forte activité antifongique contre Pythium aphanidermatum et Rhizoctonia solani .
Applications anticancéreuses
Les dérivés d'indazole se sont avérés posséder des propriétés anticancéreuses. Par exemple, les 3-amino-N-phényl-1H-indazole-1-carboxamides ont montré une activité antinéoplasique in vitro contre 60 lignées cellulaires cancéreuses humaines isolées cliniquement .
Inhibiteurs de la kinase dépendante des cyclines (CDK)
Une nouvelle série de 3,5-diaminoindazoles a été préparée et testée en tant qu'inhibiteurs de la kinase dépendante des cyclines (CDK). Le composé N-[5-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-3a,7a-dihydro-1H-indazol-3-yl]-2-naphtalène-2-yl-acétamide s'est avéré être l'inhibiteur de CDK le plus efficace .
Applications anti-VIH
Les dérivés d'indazole se sont avérés posséder des propriétés anti-VIH . Cela en fait un candidat potentiel pour des recherches plus approfondies dans le développement de médicaments pour le traitement du VIH.
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-methylindazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-10-5-3-2-4-8(10)9(12-13)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHBXALMWBBDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181144-25-2 | |
| Record name | 2-(1-methyl-1H-indazol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)

![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)






![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)


